Fluoximesterona

Descripción general

Descripción

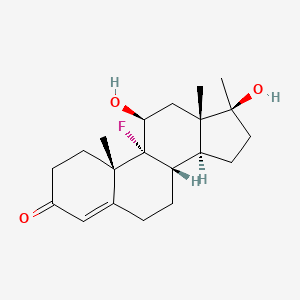

La fluoximesterona es un esteroide anabólico androgénico sintético, comúnmente conocido bajo los nombres comerciales de Halotestin y Ultandren. Fue descrito por primera vez en 1956 e introducido para uso médico en 1957. Este compuesto se utiliza en el tratamiento de bajos niveles de testosterona en hombres, pubertad tardía en niños, cáncer de mama en mujeres y anemia . La this compound se administra por vía oral y tiene fuertes efectos androgénicos y moderados efectos anabólicos .

Mecanismo De Acción

La fluoximesterona ejerce sus efectos uniéndose a los receptores de andrógenos, que están presentes en varios tejidos. Esta unión lleva a la activación de las vías mediadas por el receptor de andrógenos, lo que resulta en un aumento de la síntesis de proteínas y una disminución del catabolismo de proteínas. El compuesto también influye en la retención de nitrógeno, sodio, potasio y fósforo, contribuyendo a sus efectos anabólicos .

Compuestos Similares:

Testosterona: La hormona androgénica natural con efectos anabólicos y androgénicos similares.

Metiltestosterona: Un andrógeno sintético similar a la this compound, pero con diferentes perfiles de potencia y efectos secundarios.

Oxandrolona: Otro esteroide anabólico sintético con una estructura y aplicaciones clínicas diferentes.

Unicidad de la this compound: La this compound es única debido a sus fuertes efectos androgénicos y sus moderados efectos anabólicos, lo que la hace particularmente útil para producir masculinización. Su capacidad para unirse fuertemente a los receptores de andrógenos y su biodisponibilidad oral también la distinguen de otros compuestos similares .

Aplicaciones Científicas De Investigación

La fluoximesterona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para estudiar estructuras y reacciones esteroides.

Biología: Se investiga por sus efectos en los procesos celulares y la expresión genética.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Análisis Bioquímico

Biochemical Properties

Fluoxymesterone plays a significant role in biochemical reactions by binding to androgen receptors. This interaction leads to the retention of nitrogen, sodium, potassium, and phosphorus, and increases protein anabolism while decreasing amino acid catabolism . Fluoxymesterone interacts with various enzymes and proteins, including androgen receptors, which are crucial for its anabolic and androgenic effects . The binding of fluoxymesterone to these receptors influences the synthesis of proteins, either increasing or decreasing their production .

Cellular Effects

Fluoxymesterone affects various types of cells and cellular processes by attaching itself to androgen receptors. This interaction influences cell function by altering protein synthesis, which can lead to an increase or decrease in the production of specific proteins . Fluoxymesterone impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in conditions like hypogonadism and breast cancer . The compound’s ability to modulate protein synthesis is essential for its role in promoting muscle growth and development .

Molecular Mechanism

At the molecular level, fluoxymesterone exerts its effects by binding to androgen receptors, which are part of the cell’s machinery involved in protein synthesis . This binding interaction leads to changes in gene expression, resulting in the production of proteins that promote anabolic and androgenic effects . Fluoxymesterone’s mechanism of action involves the inhibition or activation of specific enzymes, contributing to its therapeutic benefits . The compound’s ability to modulate protein synthesis is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluoxymesterone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that fluoxymesterone can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to fluoxymesterone can lead to sustained changes in cellular function, including alterations in protein synthesis and cellular metabolism .

Dosage Effects in Animal Models

The effects of fluoxymesterone vary with different dosages in animal models. At low doses, fluoxymesterone promotes anabolic effects, such as increased muscle mass and strength . At high doses, the compound can cause toxic or adverse effects, including liver damage and cardiovascular side effects . Threshold effects have been observed, where the benefits of fluoxymesterone plateau at certain dosages, and further increases in dosage do not lead to additional therapeutic benefits .

Metabolic Pathways

Fluoxymesterone is involved in several metabolic pathways, primarily in the liver. The compound undergoes 6β-hydroxylation, 5α- and 5β-reduction, 3α- and 3β-keto-oxidation, and 11β-hydroxy-oxidation . These metabolic processes result in the formation of active metabolites, such as 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone . Fluoxymesterone’s interaction with hepatic enzymes is crucial for its metabolism and elimination from the body .

Transport and Distribution

Fluoxymesterone is transported and distributed within cells and tissues through its interaction with androgen receptors and other transport proteins . The compound’s ability to bind to these receptors facilitates its localization and accumulation in specific tissues, such as muscle and liver . Fluoxymesterone’s distribution is influenced by its binding affinity to transport proteins, which play a role in its therapeutic effects .

Subcellular Localization

Fluoxymesterone’s subcellular localization is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . Fluoxymesterone’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its proper function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de fluoximesterona implica varios pasos, comenzando con la 11alfa hidroxi-4-androsten-3,17-diona (11alfa hidroxi-4AD). La ruta sintética incluye:

Deshidratación en las posiciones 9 y 11: .

Protección del grupo cetónico en la posición 3: .

Reacción de Grignard en la posición 17: .

Hidrólisis de la protección en la posición 3: para obtener el intermedio.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando una alta pureza y rendimiento. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, para optimizar la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La fluoximesterona experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloruro de tionilo (SOCl2) y tribromuro de fósforo (PBr3).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir 11-oxothis compound .

Comparación Con Compuestos Similares

Testosterone: The natural androgen hormone with similar anabolic and androgenic effects.

Methyltestosterone: A synthetic androgen similar to fluoxymesterone but with different potency and side effect profiles.

Oxandrolone: Another synthetic anabolic steroid with a different structure and clinical applications.

Uniqueness of Fluoxymesterone: Fluoxymesterone is unique due to its strong androgenic effects and moderate anabolic effects, making it particularly useful for producing masculinization. Its ability to bind strongly to androgen receptors and its oral bioavailability also distinguish it from other similar compounds .

Propiedades

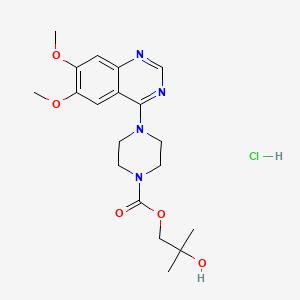

IUPAC Name |

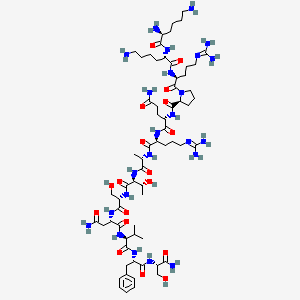

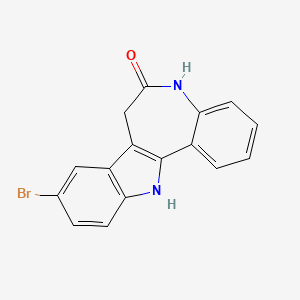

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRFCQOZQXIBAB-RBZZARIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033512 | |

| Record name | Fluoxymestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fluoxymesterone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, fluoxymesterone binds to the androgen receptor. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium. The antitumour activity of fluoxymesterone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production., Androgens are highly lipid-soluble and enter cells of target tissues by passive diffusion. Testosterone or 5-alpha-dihydrotestosterone (DHT), a metabolite produced from testosterone by the enzyme 5-alpha-reductase, binds to an intracellular androgen receptor. The hormone receptor complex translocates into the nucleus and attaches to specific hormone receptor elements on the chromosome to initiate or suppress transcription and protein synthesis. Testosterone can produce estrogenic effects as a result of its conversion to estrogen. /Androgens/, Exogenous administration of androgens inhibits the release of endogenous testosterone via feedback inhibition of pituitary luteinizing hormone (LH). Following administration of large doses of exogenous androgens, spermatogenesis also may be suppressed as a result of feedback inhibition of pituitary follicle-stimulating hormone (FSH). Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor. /Androgens/ | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE SOLID, White or practically white crystalline powder | |

CAS No. |

76-43-7 | |

| Record name | Fluoxymesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluoxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fluoxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxymestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoxymesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXYMESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

About 240 °C with some decomposition, 270 °C | |

| Record name | Fluoxymesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOXYMESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluoxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)